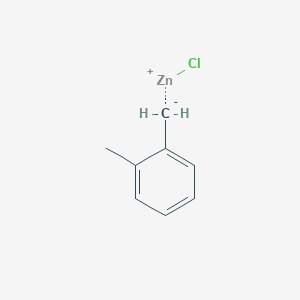
O,O'-Bis(3-aminopropyl)polyethylene glycol 1'500
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O’-Bis(3-aminopropyl)polyethylene glycol 1’500: is a bifunctional polyethylene glycol derivative with terminal amino groups. This compound is known for its versatility and is widely used in various fields such as chemistry, biology, medicine, and industry. The molecular structure consists of a polyethylene glycol backbone with two terminal 3-aminopropyl groups, making it highly reactive and suitable for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,O’-Bis(3-aminopropyl)polyethylene glycol 1’500 typically involves the reaction of polyethylene glycol with 3-aminopropylamine. The process can be summarized as follows:
- The intermediate is then reacted with 3-aminopropylamine under controlled conditions to introduce the amino groups at both ends of the polyethylene glycol chain.
Polyethylene glycol: is first activated by reacting with a suitable activating agent such as tosyl chloride or mesyl chloride to form a tosylated or mesylated intermediate.
Industrial Production Methods: In industrial settings, the production of O,O’-Bis(3-aminopropyl)polyethylene glycol 1’500 involves large-scale reactions using similar principles. The process is optimized for high yield and purity, often involving:
Continuous flow reactors: to ensure consistent reaction conditions.
Purification steps: such as distillation or chromatography to remove impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: O,O’-Bis(3-aminopropyl)polyethylene glycol 1’500 undergoes various types of chemical reactions, including:
Substitution Reactions: The terminal amino groups can participate in nucleophilic substitution reactions with electrophiles.
Cross-Linking Reactions: The compound can form cross-linked networks when reacted with bifunctional or multifunctional reagents.
Condensation Reactions: The amino groups can react with carboxylic acids or their derivatives to form amide bonds.
Common Reagents and Conditions:
Electrophiles: such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Cross-linking agents: like glutaraldehyde or diisocyanates are used for forming cross-linked networks.
Carboxylic acids: or their derivatives (e.g., acid chlorides, anhydrides) are used in condensation reactions.
Major Products Formed:
Substituted derivatives: with various functional groups attached to the terminal amino groups.
Cross-linked polymers: with enhanced mechanical and chemical properties.
Amide-linked compounds: formed through condensation reactions.
Scientific Research Applications
O,O’-Bis(3-aminopropyl)polyethylene glycol 1’500 has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of polymers and hydrogels.
Biology: Employed in the modification of biomolecules such as proteins and peptides to enhance their stability and solubility.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent chemical reactivity and versatility.
Mechanism of Action
The mechanism of action of O,O’-Bis(3-aminopropyl)polyethylene glycol 1’500 is primarily based on the reactivity of its terminal amino groups. These amino groups can form covalent bonds with various functional groups, enabling the compound to:
Cross-link polymers: and create three-dimensional networks.
Modify biomolecules: by attaching to specific sites, thereby altering their properties and functions.
Enhance drug delivery: by forming conjugates with therapeutic agents, improving their solubility and stability.
Comparison with Similar Compounds
- Polyethylene glycol bis(3-aminopropyl) ether
- Polyethylene glycol di(3-aminopropyl) ether
- Polyethylene glycol bis(2-aminopropyl) ether
Comparison: O,O’-Bis(3-aminopropyl)polyethylene glycol 1’500 is unique due to its specific molecular structure, which provides:
- Higher reactivity due to the presence of terminal amino groups.
- Versatility in forming various chemical modifications and conjugates.
- Enhanced properties such as solubility and stability in different environments.
This compound stands out for its ability to form stable and functionalized derivatives, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C5H15NO3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
3-aminopropan-1-ol;ethane-1,2-diol |
InChI |
InChI=1S/C3H9NO.C2H6O2/c4-2-1-3-5;3-1-2-4/h5H,1-4H2;3-4H,1-2H2 |
InChI Key |
ZEXFKFYUMFXUBE-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CO.C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine](/img/structure/B12061163.png)
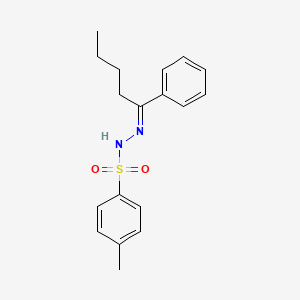
![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12061171.png)


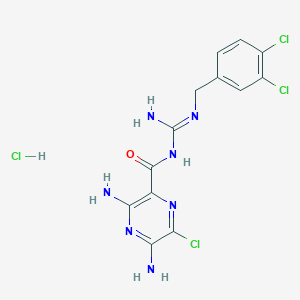

![4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile](/img/structure/B12061208.png)

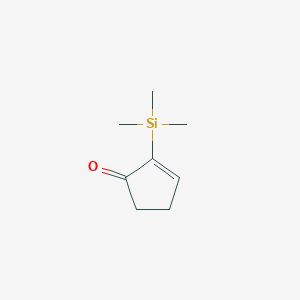
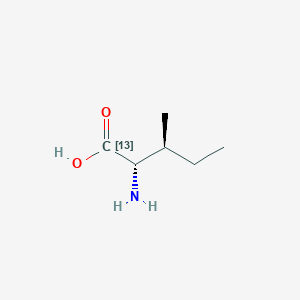

![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)
